4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPOVNKUOPDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683587 | |
| Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-87-2 | |
| Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 3 Fluoro 5 Methoxycarbonylphenyl Phenol
Retrosynthetic Approaches to the Biphenyl (B1667301) Core
The central challenge in synthesizing 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol lies in the formation of the carbon-carbon bond connecting the two phenyl rings. Several modern catalytic cross-coupling reactions have proven effective for this transformation.
Halogen-metal exchange is a fundamental organometallic reaction that can be utilized to generate a nucleophilic aryl species, which can then react with an electrophilic partner to form the biphenyl bond. wikipedia.org This process typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate an aryllithium intermediate. wikipedia.orgias.ac.inorgsyn.org
For the synthesis of the target molecule, a plausible route would involve the halogen-metal exchange of a substituted bromobenzene (B47551) derivative. For instance, treatment of a bromo-aryl precursor with an alkyllithium reagent at low temperatures can generate the corresponding aryllithium species. tcnj.edu This nucleophile can then participate in subsequent coupling reactions. The rate of exchange is generally faster for heavier halogens, following the trend I > Br > Cl. wikipedia.org The choice of the organolithium reagent and reaction conditions is critical to avoid side reactions. harvard.edu
A key advantage of this method is the ability to generate aryllithium compounds that are not accessible through direct lithiation. ias.ac.in However, the presence of reactive functional groups on the aryl halide can be a limitation. orgsyn.org
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.govrsc.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. nih.govorgsyn.org
In the context of synthesizing this compound, a typical Suzuki-Miyaura approach would involve the coupling of a suitably substituted arylboronic acid with an aryl halide. For example, 4-hydroxyphenylboronic acid could be coupled with a methyl 3-bromo-5-fluorobenzoate derivative in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups and often proceeds under mild conditions. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govrsc.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency. acs.orgresearchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination. nih.gov The synthesis of fluorinated biphenyls has been successfully achieved using Suzuki-Miyaura coupling. mdpi.com
| Parameter | Description | Common Examples | Impact on Reaction |
|---|---|---|---|
| Palladium Catalyst | The active metal center for the cross-coupling. | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Catalyzes the oxidative addition and reductive elimination steps. |
| Ligand | Stabilizes the palladium center and influences its reactivity. | Triphenylphosphine (PPh₃), XPhos, SPhos | Affects catalyst stability, reaction rate, and scope. |
| Base | Activates the organoboron species for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ | Facilitates the transmetalation step. |
| Solvent | Provides the medium for the reaction. | Toluene (B28343), Dioxane, THF, Water | Influences solubility of reagents and catalyst stability. |
While the Buchwald-Hartwig amination is primarily known for the formation of carbon-nitrogen bonds, the underlying principles of palladium-catalyzed cross-coupling are analogous to C-C bond forming reactions. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. orgsyn.orgwikipedia.org The development of this reaction has provided a powerful tool for the synthesis of aryl amines, which can be precursors to other functional groups. wikipedia.org
The mechanism of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination of the aryl amine product. wikipedia.orgnih.gov The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov
Although not a direct method for forming the biphenyl C-C bond, the strategic application of Buchwald-Hartwig amination could be envisioned in a multi-step synthesis of the target compound, for example, by introducing a nitrogen-containing functional group that is later converted to another moiety.
Functional Group Introduction and Modification Strategies
Beyond the construction of the biphenyl core, the synthesis of this compound requires the specific placement of the hydroxyl, fluoro, and methoxycarbonyl groups.
A common and efficient method for the regioselective introduction of a hydroxyl group onto an aromatic ring is through the oxidation of an arylboronic acid. researchgate.net This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide, under basic conditions. organic-chemistry.org This method is particularly useful as arylboronic acids are often readily available or can be prepared via established methods.
In a synthetic route towards this compound, a boronic acid derivative of the biphenyl core could be synthesized first, followed by oxidation to install the phenol (B47542) group. The reaction is generally high-yielding and tolerates a wide range of functional groups. researchgate.netorganic-chemistry.org
| Method | Reagents | Key Features |
|---|---|---|
| Boronic Acid Oxidation | Arylboronic acid, H₂O₂ | Mild conditions, high functional group tolerance. organic-chemistry.org |
| Copper-Catalyzed Hydroxylation | Aryl halide, Cu catalyst, base | Applicable to aryl halides. organic-chemistry.org |
| Sandmeyer-type Reaction | Arene diazonium salt | Classic method for converting an amino group to a hydroxyl group. researchgate.net |
The methoxycarbonyl group can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains this functionality, such as methyl 3-bromo-5-fluorobenzoate. Alternatively, the methoxycarbonyl group can be introduced via reactions like the Heck reaction. beilstein-journals.orgnih.gov
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can be used to form a carbon-carbon bond that can be subsequently transformed into a methoxycarbonyl group. wikipedia.orgorganic-chemistry.org For example, an aryl halide could be coupled with methyl acrylate (B77674) to introduce a propenoate side chain, which could then be modified. beilstein-journals.orgnih.gov The Heck reaction is a versatile tool for carbon chain extension. beilstein-journals.orgnih.gov
Esterification of a corresponding carboxylic acid is another straightforward method. For instance, if the synthesis proceeds through a carboxylic acid intermediate, it can be converted to the methyl ester using standard esterification conditions, such as reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. ekb.eg
Fluorination Strategies in Aromatic Systems
The introduction of a fluorine atom onto an aromatic ring requires specific and often carefully controlled synthetic methods. For the preparation of a key intermediate, such as a 3-fluoro-5-halobenzoic acid derivative, several fluorination strategies can be considered. The precise method chosen often depends on the available starting materials and the desired regioselectivity.
One common approach is the use of a Sandmeyer-type reaction on a corresponding aniline (B41778) derivative. For instance, 3-amino-5-bromobenzoic acid could be diazotized and subsequently treated with a fluoride (B91410) source, such as tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction, to introduce the fluorine atom at the desired position.
Another powerful technique is the use of modern electrophilic fluorinating agents. Reagents like N-fluorodibenzenesulfonimide (NFSI) or Selectfluor® can directly fluorinate electron-rich aromatic systems. However, for an electron-deficient ring, such as one bearing a methoxycarbonyl group, this can be challenging. A more viable approach might involve the fluorination of a more electron-rich precursor, followed by functional group manipulation.
In some cases, nucleophilic aromatic substitution (SNAr) can be employed, where a leaving group (such as a nitro or chloro group) is displaced by a fluoride ion. This strategy, however, is highly dependent on the electronic nature and substitution pattern of the aromatic ring. The development of palladium-catalyzed methods has also enabled the cross-coupling of alkyl fluorides, showcasing the expanding toolbox for C-F bond formation. nih.gov
Optimization of Reaction Conditions and Yield
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of several key parameters, including the choice of catalyst, ligand, solvent, and temperature.
The selection of the palladium catalyst and its associated ligand is critical for achieving high yields and turnover numbers in Suzuki-Miyaura reactions. libretexts.org For the coupling of an electron-deficient aryl halide with an arylboronic acid, electron-rich and bulky phosphine ligands are often preferred as they facilitate the rate-limiting oxidative addition step and promote the subsequent reductive elimination. libretexts.org
Modern catalyst systems often employ pre-formed palladium complexes or generate the active Pd(0) species in situ from a palladium salt like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.org The choice of ligand has been a major area of development, with various phosphine-based ligands showing excellent performance. libretexts.orglibretexts.org
Below is a table summarizing various catalyst-ligand systems that have been successfully employed in related Suzuki-Miyaura cross-coupling reactions.
| Palladium Source | Ligand | Typical Substrates | Key Characteristics | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Aryl iodides and bromides | Classical, commercially available catalyst. | nih.gov |
| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl chlorides and bromides | Highly active for unreactive chlorides. | organic-chemistry.org |
| Pd(OAc)₂ | SPhos | Sterically hindered and electron-deficient aryl halides | Provides high yields for challenging substrates. | beilstein-journals.org |
| Pd(OAc)₂ | XPhos | Electron-poor substrates | Effective in preventing side reactions like homocoupling. | acs.org |
For the synthesis of 4-(3-fluoro-5-methoxycarbonylphenyl)-1-benzyloxybenzene , a catalyst system like Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos would be a rational choice, given the electron-deficient nature of the fluorinated coupling partner. beilstein-journals.orgacs.org
The choice of solvent and the reaction temperature play a crucial role in the outcome of Suzuki-Miyaura couplings. The solvent must be capable of dissolving the reactants and the base to a sufficient extent. Biphasic solvent systems, often containing water, are commonly used to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and facilitate the transmetalation step. nih.govhes-so.ch
Commonly used organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). scielo.br The optimal solvent can depend on the specific substrates and catalyst system. For instance, THF has been shown to be an effective solvent due to its low viscosity and good water solubility. hes-so.ch
Temperature control is also critical. While many modern catalyst systems can operate at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive substrates like aryl chlorides or electron-deficient aryl bromides. scielo.br However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. hes-so.ch
The table below illustrates the impact of solvent and temperature on the yield of related Suzuki-Miyaura reactions.
| Aryl Halide | Boronic Acid | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromochlorobenzene | Phenylboronic acid | 95% Ethanol (B145695)/Water | K₂CO₃ | Room Temp | ~64 | chemspider.com |
| Iodobenzene | 4-Chlorophenylboronic acid | DMF | K₃PO₄ | 100-130 | High | scielo.br |
| 2-Bromonaphthalene | Phenylboronic acid | THF/Water | NaOH | ~65 | >90 | hes-so.ch |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | DMF/Water | K₂CO₃ | 110 | High | mdpi.com |
Following the Suzuki-Miyaura coupling, the resulting protected biphenyl, 4-(3-fluoro-5-methoxycarbonylphenyl)-1-benzyloxybenzene , must be isolated from the reaction mixture. This typically involves an aqueous workup to remove the inorganic base and salts. The crude product, extracted into an organic solvent, is then subjected to purification.
The final deprotection step, typically a hydrogenolysis of the benzyl (B1604629) ether using a palladium on carbon (Pd/C) catalyst and a hydrogen source, yields the target phenol. organic-chemistry.orgcommonorganicchemistry.comjk-sci.com This reaction is generally clean, with toluene being the main byproduct.
The purification of the final product, This compound , often requires chromatographic techniques to remove any remaining impurities, such as unreacted starting materials, homocoupled products, or byproducts from the deprotection step. Given the polar nature of the phenol and the presence of the ester group, flash column chromatography on silica (B1680970) gel is a common and effective method. beilstein-journals.orgorgsyn.org The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
For achieving high purity, recrystallization can be a powerful technique. illinois.eduresearchgate.net A suitable solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.
Sophisticated Spectroscopic and Chromatographic Characterization Methodologies for 4 3 Fluoro 5 Methoxycarbonylphenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine.
For 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, a combination of NMR experiments is necessary for a complete structural assignment.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the phenolic hydroxyl proton, and the methyl protons of the methoxycarbonyl group. The coupling patterns (splitting of signals) between adjacent protons would help to confirm their relative positions.
¹³C NMR (Carbon-13 NMR): This technique identifies all unique carbon atoms in the molecule. The spectrum would display separate resonances for the carbonyl carbon, the methoxy (B1213986) carbon, the aromatic carbons, and the carbon atoms bearing the hydroxyl and fluoro substituents. The chemical shifts of these carbons are indicative of their electronic environment.
¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It provides a highly sensitive and specific signal for the fluorine nucleus. The chemical shift of the ¹⁹F signal is characteristic of its position on the aromatic ring, and its coupling to nearby protons (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra, further confirming the substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | 9.0 - 10.0 | Singlet (broad) |
| Aromatic CH (adjacent to F) | 7.2 - 7.5 | Doublet of doublets |
| Aromatic CH (other) | 6.8 - 7.8 | Multiplet |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the calculation of its elemental composition. The calculated monoisotopic mass for C₁₄H₁₁FO₃ is 246.0692 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. Under EI conditions, the molecule would likely undergo fragmentation, providing valuable structural clues. Key fragmentation pathways could include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), and cleavages around the biphenyl (B1667301) linkage.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
|---|---|---|
| [M]⁺• | 246.0692 | Molecular Ion |
| [M - •OCH₃]⁺ | 215.0611 | Loss of methoxy radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.
The IR spectrum of this compound would be expected to exhibit several key absorption bands:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
C=O Stretch: A strong, sharp band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region associated with the ester and phenol (B47542) C-O bonds.
C-F Stretch: An absorption band in the 1000-1400 cm⁻¹ range, indicative of the carbon-fluorine bond.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.
Advanced Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this one. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic system shows strong absorbance (e.g., around 254 nm).
Derivatization Techniques for Enhanced Chromatographic Performance and Detection
In some cases, derivatization of the phenolic hydroxyl group can improve chromatographic performance and detection sensitivity, particularly for gas chromatography (GC).
Silylation: Reacting the phenol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the compound, making it more amenable to GC analysis.
Acylation: The phenol can be acylated using an acylating agent like acetic anhydride (B1165640) or a perfluoroacyl anhydride. Acylation also increases volatility and can introduce electrophoric groups (in the case of perfluoroacylation) that enhance detection by electron capture detection (ECD) in GC.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis would provide definitive information on:
Bond lengths and bond angles.
The conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings.
Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and packing arrangements in the crystal lattice.
This technique provides an unambiguous structural proof that complements the data obtained from spectroscopic methods.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide |
Chemical Reactivity and Derivatization Pathways of 4 3 Fluoro 5 Methoxycarbonylphenyl Phenol
Transformations at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-(3-fluoro-5-methoxycarbonylphenyl)phenol is a primary site for chemical modification, including etherification, esterification, and oxidation reactions.
The nucleophilic character of the phenolic oxygen enables the formation of ether and ester derivatives.
Etherification: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis. This typically involves deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. For instance, in a process analogous to the alkylation of similar phenolic compounds, this compound can be reacted with an alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The reaction mixture is typically heated to facilitate the nucleophilic substitution, yielding the corresponding ether derivative. mdpi.com The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the phenolic position.
Esterification: The phenolic hydroxyl group can also be acylated to form esters. Fischer esterification, which involves direct reaction with a carboxylic acid under acidic catalysis, is generally not efficient for phenols. mdpi.comrsc.org More effective methods include reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions proceed readily to afford the corresponding phenyl esters. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the esterification with carboxylic acids under milder conditions. mdpi.com
Table 1: Representative Etherification and Esterification Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Etherification | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Aryl ether (Ar-O-R) |
| Esterification | Acid chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Aryl ester (Ar-O-COR) |
| Esterification | Carboxylic acid (R-COOH), Coupling agent (e.g., DCC) | Aryl ester (Ar-O-COR) |
The phenolic hydroxyl group is susceptible to oxidation. Unlike alcohols, which typically oxidize to aldehydes or carboxylic acids, phenols undergo oxidation to form quinones. byjus.com The oxidation of this compound would be expected to yield a substituted benzoquinone. This transformation can be achieved using various oxidizing agents. byjus.com The reaction proceeds through the formation of a phenoxyl radical, which is stabilized by resonance. libretexts.org The specific structure of the resulting quinone will depend on the reaction conditions and the substitution pattern of the starting phenol. The electrochemical oxidation of phenols is also a known transformation, proceeding through a one-electron and one-proton transfer to form a phenoxy radical, which can then be further oxidized. libretexts.org
Reactions Involving the Methoxycarbonyl Moiety
The methoxycarbonyl group on the aromatic ring provides another handle for chemical modification, including hydrolysis, reduction, amidation, and transesterification.
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, is a common method. This saponification reaction is typically irreversible. Alternatively, acidic hydrolysis can be employed. In a related example, the enzymatic hydrolysis of parabens (esters of 4-hydroxybenzoic acid) to 4-hydroxybenzoic acid has been demonstrated using enzymes from microorganisms like Enterobacter cloacae. youtube.com This suggests that biocatalytic hydrolysis could also be a viable pathway for the transformation of this compound.
The methoxycarbonyl group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.orgcommonorganicchemistry.comorgosolver.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orglibretexts.org The reaction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is further reduced to the primary alcohol. libretexts.orgorgosolver.com Given the presence of the acidic phenolic proton, an excess of the reducing agent would be required to first deprotonate the phenol before the reduction of the ester can occur. Chemoselective reduction, where the ester is reduced in the presence of the phenol without protection, can be challenging. However, methods for the chemoselective reduction of esters in the presence of more reactive functional groups have been developed, often involving in situ protection of the more reactive group. jst.go.jp
The methoxycarbonyl group can be converted to an amide or a different ester through nucleophilic acyl substitution.
Amidation: Reaction of this compound with an amine can lead to the formation of the corresponding amide. This reaction is often slow and may require heating or the use of a catalyst. A more efficient method involves the direct aminolysis of the ester, which can be facilitated by the use of specific reagents or by converting the ester to a more reactive acylating agent.
Transesterification: The methyl ester can be converted to other alkyl esters via transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the ester with an excess of another alcohol. researchgate.net For example, refluxing the methyl ester in ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of the corresponding ethyl ester. Various catalysts, including organocatalysts and metal complexes, have been developed to promote transesterification under mild conditions. researchgate.net
Table 2: Reactions of the Methoxycarbonyl Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH (aq), then H₃O⁺ or Acid catalyst, H₂O | Carboxylic Acid |
| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₃O⁺ | Primary Alcohol |
| Amidation | Amine (R-NH₂), Heat or Catalyst | Amide |
| Transesterification | Alcohol (R-OH), Acid or Base catalyst | Ester (different alkyl group) |
Reactivity of the Fluoro-Substituted Aromatic Ring
The chemical behavior of the fluoro-substituted aromatic ring in this compound is dictated by the interplay of its substituents: the fluorine atom, the methoxycarbonyl group, and the phenolic phenyl group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). Similarly, the methoxycarbonyl group is a potent electron-withdrawing group through both inductive and resonance effects (-I, -M). These characteristics render the aromatic ring electron-deficient and susceptible to certain types of reactions while deactivating it towards others.
Nucleophilic Aromatic Substitution (SNAc) Reactions
The electron-deficient nature of the 3-fluoro-5-methoxycarbonylphenyl ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In this pathway, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride (B91410) ion. The presence of the strongly electron-withdrawing methoxycarbonyl group, positioned meta to the fluorine atom, significantly activates the ring towards nucleophilic attack. This activation is crucial as it stabilizes the transient, negatively charged Meisenheimer complex formed during the reaction.
Research on analogous systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that the fluorine atom can be readily displaced by a variety of nucleophiles. aiinmr.combeilstein-journals.orgnih.govresearchgate.net These studies show that oxygen, nitrogen, and sulfur-based nucleophiles can effectively participate in SNAr reactions, affording a range of substituted products. aiinmr.combeilstein-journals.orgnih.govresearchgate.net The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may or may not require heating, depending on the nucleophilicity of the attacking species.
| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Amine | Benzylamine | DMSO | 100 °C, 12 h | Methyl 3-(benzylamino)-5-nitrobenzoate | ~90 |
| Alkoxide | Sodium methoxide | Methanol (B129727) | Reflux, 6 h | Methyl 3-methoxy-5-nitrobenzoate | ~95 |
| Thiolate | Sodium thiophenoxide | DMF | 80 °C, 4 h | Methyl 3-(phenylthio)-5-nitrobenzoate | ~88 |
Electrophilic Aromatic Substitution Patterns
In contrast to its reactivity towards nucleophiles, the fluoro-substituted ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The combined electron-withdrawing effects of the fluorine and methoxycarbonyl groups significantly reduce the electron density of the aromatic ring, making it less attractive to electrophiles.
Should an electrophilic substitution reaction be forced to occur on this ring, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the fluoro and methoxycarbonyl groups are meta-directing for electrophilic attack. Therefore, any electrophilic substitution would be expected to occur at the C4 or C6 positions, which are meta to both the fluorine and the ester group. However, due to the severe deactivation of this ring, electrophilic attack is far more likely to occur on the electron-rich phenolic ring.
Transition Metal-Catalyzed Functionalizations of the Biphenyl (B1667301) Core
The biphenyl scaffold of this compound offers numerous opportunities for functionalization through transition metal-catalyzed cross-coupling and C-H activation reactions. These methods provide powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are particularly prominent in the functionalization of biphenyl systems. The phenolic hydroxyl group can act as a directing group, facilitating ortho-C–H arylation. researchgate.netnih.govuva.es For instance, in the presence of a palladium catalyst, the C-H bonds ortho to the hydroxyl group on the phenolic ring can be selectively arylated with aryl halides. This approach allows for the synthesis of complex terphenyl and oligophenyl structures. researchgate.net
Furthermore, the development of directing groups that can be temporarily installed on the molecule has enabled the functionalization of remote C-H bonds. Nitrile groups, for example, have been shown to direct the meta-C-H functionalization of biaryl compounds. nih.gov This strategy could potentially be applied to derivatives of this compound where the methoxycarbonyl group is converted to a nitrile. The use of specialized ligands and bimetallic systems, such as those involving palladium and silver, can influence the regioselectivity of these C-H functionalization reactions. nih.gov
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| ortho-Arylation | [1,1'-Biphenyl]-2-ol | 4-Chlorotoluene | Pd(OAc)2 / SPhos | K2CO3, Toluene (B28343), 110 °C | 2'-Methyl-5'-phenyl-[1,1'-biphenyl]-2-ol | ~85 |
| meta-Olefination | 2-Cyanobiphenyl | Ethyl acrylate (B77674) | Pd(OAc)2 / 3-Aminopyridine | Ag2CO3, HFIP, 100 °C | Ethyl (E)-3-(2'-cyano-[1,1'-biphenyl]-3-yl)acrylate | ~70 |
| para-Alkynylation | Toluene with D-shaped template | 1-Ethynyl-4-methylbenzene | [RhCp*Cl2]2 | AgSbF6, DCE, 80 °C | 1-Methyl-4-((4-methylphenyl)ethynyl)benzene | ~65 |
Ring Functionalization and Further Derivatization Strategies
Beyond the reactions targeting the aromatic rings, the functional groups of this compound provide avenues for further derivatization.
The phenolic hydroxyl group is a versatile handle for a variety of transformations. It can be readily alkylated or acylated to form ethers and esters, respectively. These modifications can be used to alter the solubility and electronic properties of the molecule or to install further reactive sites. For instance, derivatization with a triflate group would generate a highly reactive species for subsequent cross-coupling reactions.
The methoxycarbonyl group can also be subjected to a range of chemical transformations. Hydrolysis of the ester, typically under basic conditions, would yield the corresponding carboxylic acid. nih.gov This carboxylic acid can then be converted into an amide, an acyl chloride, or other carbonyl derivatives, providing a gateway to a host of new compounds with potentially interesting biological or material properties.
Electrophilic substitution on the phenolic ring is a highly favorable process due to the strong activating and ortho, para-directing nature of the hydroxyl group. dergipark.org.trlibretexts.org Halogenation, nitration, and Friedel-Crafts reactions would be expected to proceed readily, with substitution occurring primarily at the positions ortho to the hydroxyl group (C3' and C5'). The regioselectivity between the two ortho positions would be influenced by the steric bulk of the electrophile and the biphenyl moiety. dergipark.org.trlibretexts.org
| Functional Group | Reaction | Reagents | Expected Product |
|---|---|---|---|
| Phenolic -OH | Etherification | CH3I, K2CO3 | 4-(3-Fluoro-5-methoxycarbonylphenyl)-1-methoxybenzene |
| Phenolic -OH | Esterification | Acetyl chloride, Pyridine | 4-(3-Fluoro-5-methoxycarbonylphenyl)phenyl acetate (B1210297) |
| Methoxycarbonyl | Hydrolysis | NaOH, H2O/MeOH | 4-(3-Fluoro-5-carboxyphenyl)phenol |
| Phenolic Ring | Bromination | Br2, CCl4 | 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-bromophenol |
| Phenolic Ring | Nitration | Dilute HNO3 | 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol |
Computational and Theoretical Studies on 4 3 Fluoro 5 Methoxycarbonylphenyl Phenol
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules like 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol. DFT studies on substituted biphenyls and related aromatic compounds have demonstrated the capability of these methods to provide deep insights into molecular structure and bonding.
A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d) or larger), are commonly used for such calculations. The results would provide precise information on bond lengths, bond angles, and dihedral angles.
Furthermore, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial. The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Natural Bond Orbital (NBO) analysis could also be performed to investigate charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule. This would reveal the extent of electron delocalization and the impact of the fluoro, methoxycarbonyl, and phenol (B47542) substituents on the electronic environment of the biphenyl (B1667301) system.
Hypothetical Data from DFT Calculations on this compound:
| Parameter | Hypothetical Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
| C-F Bond Length | 1.35 Å |
| Inter-ring Dihedral Angle | 40° |
Conformational Analysis and Molecular Dynamics Simulations
The conformation of this compound, particularly the torsional angle between the two phenyl rings, is a critical determinant of its physical and biological properties. Conformational analysis helps to identify the most stable conformers and the energy barriers between them.
Computational studies on substituted biphenyls have shown that the dihedral angle between the rings is influenced by the steric and electronic effects of the substituents. For this compound, the interplay between the fluoro, methoxycarbonyl, and hydroxyl groups would be of significant interest. A potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step, would reveal the rotational energy profile.
Molecular Dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological target. MD simulations would allow for the exploration of the conformational landscape over time, providing a more realistic picture of the molecule's behavior than static quantum chemical calculations.
Theoretical Elucidation of Reaction Mechanisms for Synthetic Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is likely prepared via a Suzuki-Miyaura cross-coupling reaction, theoretical studies can map out the entire catalytic cycle.
DFT calculations can be used to determine the structures and energies of reactants, intermediates, transition states, and products for each step of the reaction: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org This would provide a detailed understanding of the reaction pathway and the factors that influence the reaction rate and yield. For instance, the role of the base and the palladium catalyst in facilitating the coupling can be investigated at a molecular level. nih.gov
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of newly synthesized compounds. For this compound, theoretical calculations can provide predictions for its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net These predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. nih.govresearchgate.net Scaling factors are often applied to the calculated values to improve the agreement with experimental spectra. nih.govresearchgate.net
IR Spectroscopy: The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.
Hypothetical Predicted ¹⁹F NMR Chemical Shift:
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹⁹F | -115.3 |
Structure-Reactivity and Structure-Property Relationship Analysis (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. tandfonline.com While no specific QSAR/QSPR studies on this compound are available, the principles can be applied to understand its potential behavior.
In a hypothetical QSAR study, a series of related biphenyl derivatives would be synthesized and their biological activity (e.g., enzyme inhibition) would be measured. A wide range of molecular descriptors, calculated using computational methods, would then be correlated with the observed activity. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. tandfonline.com Such models often highlight the key structural features that are important for the desired activity. tandfonline.com
Exploration of Non Biological Applications of 4 3 Fluoro 5 Methoxycarbonylphenyl Phenol and Its Derivatives
Role as Building Blocks in Advanced Organic Synthesis
Biphenyl (B1667301) derivatives are crucial components in the synthesis of a wide array of organic molecules. nih.gov The structure of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol makes it a versatile building block. The presence of the phenolic hydroxyl group and the carbon-halogen bond (in derivatives) allows for participation in various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.
Modern synthetic methodologies heavily rely on metal-catalyzed cross-coupling reactions to construct biaryl systems. rsc.org Techniques such as the Suzuki-Miyaura, Negishi, and Stille couplings are instrumental in this regard. nih.gov For instance, the phenolic hydroxyl group can be converted to a more reactive triflate group, which can then participate as an electrophile in these reactions. Conversely, the molecule can be transformed into an organoboron or organozinc species to act as the nucleophilic partner. nih.gov The Suzuki-Miyaura coupling, in particular, is widely used for its mild reaction conditions and tolerance of various functional groups. nih.gov
The general mechanism for these coupling reactions typically involves three key steps:
Oxidative Addition: A low-valent metal catalyst (commonly palladium) inserts into the carbon-halide or carbon-triflate bond of one of the coupling partners. nih.gov
Transmetalation: The organometallic nucleophile transfers its organic group to the catalyst center. nih.gov
Reductive Elimination: The two organic partners are expelled from the catalyst as the final coupled product, and the catalyst is regenerated. nih.gov
The strategic placement of the fluoro and methoxycarbonyl groups on one of the phenyl rings can influence the electronic properties and reactivity of the molecule, providing a means to fine-tune the synthesis of targeted compounds.
Table 1: Common Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Nucleophile | Electrophile | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Organohalide or triflate | Palladium complex |
| Negishi Coupling | Organozinc compound | Organohalide or triflate | Palladium or Nickel complex |
| Stille Coupling | Organotin compound (stannane) | Organohalide or triflate | Palladium complex |
| Ullmann Reaction | - | Aryl halides | Copper |
Precursors for Polymer and Material Science Applications
The functional groups on this compound make it a promising precursor for the development of novel polymers and advanced materials.
Organic Electronic Materials: There is a growing demand for bio-based and functional materials for electronic applications. nih.gov Phenolic compounds, particularly those derived from natural sources like lignin, are being explored as precursors to monomers for polymerization. mdpi.comresearchgate.net For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a styrene-like monomer, can be derived from ferulic acid and subsequently polymerized. nih.govmdpi.com The phenolic hydroxyl group on this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The fluorine atom can enhance the thermal stability and influence the electronic characteristics of the resulting polymer, making it potentially suitable for applications in organic electronics. Fluorine-rich covalent organic frameworks (COFs) have demonstrated applications as fluorescent sensors. ossila.com
Flame Retardants: To meet safety regulations, polymers used in construction, electronics, and transportation are often treated with flame retardant (FR) additives. specialchem.com Halogen-free flame retardants, especially those based on phosphorus, are gaining significant attention. researchgate.netkobv.de These compounds can be incorporated into polymers either as additives or by being chemically bonded into the polymer backbone. kobv.de Organophosphorus compounds like polyphosphonates are effective flame retardants for a variety of resins, including polycarbonates, polyesters, and polyurethanes. researchgate.net The phenolic group of this compound provides a convenient handle to attach phosphorus-containing moieties, thereby creating a reactive flame retardant that can be integrated into a polymer matrix. This covalent bonding prevents the FR from leaching out over time, a common issue with additive-type flame retardants. kobv.de
Development of Functional Scaffolds for Chemical Probes
Chemical probes are small molecules designed to interact with specific targets or respond to changes in their chemical environment, often enabling visualization or quantification of biological or chemical processes. mskcc.org The development of these tools frequently involves the synthesis of novel chemical scaffolds that can be easily derivatized. mskcc.org
Biphenyl derivatives have been successfully used as the core structure for fluorescent probes. researchgate.net For instance, a novel biphenyl-derived Schiff base was developed as a fluorescent probe for the sensitive and selective detection of copper ions (Cu²+). researchgate.net The design of such probes relies on creating a scaffold that can be functionalized with both a recognition unit (to bind the target) and a signaling unit (to produce a detectable change, like fluorescence quenching or enhancement).
The this compound structure is a suitable candidate for a functional scaffold. Its three distinct functional groups on the two phenyl rings offer multiple points for modification. One ring could be functionalized to bind a specific analyte, while the other could be modified to tune the molecule's photophysical properties. By systematically altering the substituents, a "toolbox" of probes can be created from a single core scaffold to investigate various chemical or biological questions. mskcc.org
Methodological Applications in Analytical Chemistry
In analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to chemically modify analytes before analysis. This process, known as derivatization, is used to increase the volatility, thermal stability, and detectability of polar compounds. mdpi.compsu.edu
Phenolic compounds, due to their polar hydroxyl group, are frequently derivatized. researchgate.net Common derivatization reactions include silylation, acylation, and alkylation, which replace the active hydrogen of the hydroxyl group with a non-polar group. mdpi.com For example, silylation reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to prepare phenol (B47542) derivatives for GC-MS analysis. researchgate.net
In this context, this compound can serve as an important reference standard. When developing new analytical methods for quantifying structurally similar environmental contaminants or industrial byproducts, a well-characterized standard is essential for method validation, calibration, and quality control. Researchers could use this compound to optimize derivatization conditions (e.g., reagent choice, reaction time, and temperature) and to establish fragmentation patterns in mass spectrometry for the identification of related fluorinated biphenyl phenols. researchgate.netresearchgate.net
Table 2: Common Derivatization Reagents for Phenolic Compounds in GC Analysis
| Derivatization Method | Reagent Example | Abbreviation | Resulting Derivative |
|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (B98337) ether |
| Silylation | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | t-Butyldimethylsilyl ether |
| Acylation | Pentafluorobenzoyl chloride | PFB-Cl | Pentafluorobenzoyl ester |
| Acylation | Heptafluorobutyric anhydride (B1165640) | HFBA | Heptafluorobutyryl ester |
| Alkylation | Trimethylanilinium hydroxide (B78521) | TMAH | Methyl ether |
Future Research Directions and Unexplored Avenues for 4 3 Fluoro 5 Methoxycarbonylphenyl Phenol
Development of Novel and Sustainable Synthetic Routes
The classical synthesis for biphenyl (B1667301) structures like 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. nih.govacs.orgresearchgate.net However, future research should focus on developing more sustainable and efficient synthetic methodologies.
Key areas for exploration include:
Photocatalytic and Nanoparticle-Catalyzed Suzuki Coupling: Traditional Suzuki reactions often require elevated temperatures and palladium catalysts that can be expensive and difficult to recycle. ustc.edu.cn Research into photocatalytic Suzuki reactions, which can proceed under mild, visible-light conditions, offers a greener alternative. ustc.edu.cnacs.org Similarly, the use of palladium nanoparticles as catalysts can improve reaction efficiency and catalyst recyclability, reducing waste and cost. google.com A recent patent highlighted a method using a nano-palladium catalyst that is stable in water and air, simplifying the reaction process by eliminating the need for anhydrous/anaerobic conditions and phosphine (B1218219) ligands. google.com
Direct C-H Arylation: A more atom-economical approach involves the direct C-H activation and arylation of phenol (B47542) precursors. acs.orgresearchgate.net This strategy avoids the pre-functionalization step of creating a boronic acid or halide, thereby reducing synthetic steps and waste. Research has demonstrated that the phenol group itself can act as a directing group to achieve site-selective ortho-arylation. researchgate.netrsc.org Future work could adapt these methods for the specific synthesis of this compound, potentially by coupling a functionalized phenol with a fluoro-methoxycarbonylbenzene derivative.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and more consistent production, making it more viable for industrial applications.
| Synthesis Strategy | Potential Advantages | Key Research Challenge |
| Photocatalytic Suzuki Coupling | Mild reaction conditions, use of sustainable energy source (light). ustc.edu.cn | Catalyst stability and efficiency for complex substrates. |
| Nanoparticle Catalysis | High catalytic activity, catalyst recyclability, air/water stability. google.com | Preventing nanoparticle aggregation and leaching. |
| Direct C-H Arylation | Fewer synthetic steps, reduced waste, high atom economy. acs.org | Achieving high regioselectivity with multiple functional groups. |
| Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. | Optimizing reaction parameters and equipment for multi-step synthesis. |
Investigation of Underexplored Reactivity Pathways
The three key functional groups of this compound—phenolic hydroxyl, fluoro, and methoxycarbonyl—offer multiple sites for further chemical modification. While their individual reactivities are well-known, their interplay within this specific structure is unexplored.
Phenol-Directed C–H Functionalization: The phenolic hydroxyl group is a powerful directing group for ortho C-H functionalization. rsc.orgresearchgate.net Future studies could explore reactions such as ortho-alkenylation, amination, or further arylation to build more complex molecular architectures. researchgate.netnih.gov This provides a direct route to tri- and tetra-substituted aromatic compounds that are otherwise difficult to synthesize.
C–F Bond Functionalization: The carbon-fluorine bond is exceptionally strong, but recent advances in catalysis have enabled its selective activation and functionalization. nih.govacs.org This opens up pathways to replace the fluorine atom with other functional groups (e.g., alkyl, aryl, or heteroatom groups), providing a powerful tool for late-stage diversification of the molecule's structure and properties. acs.orgacs.org Such defluorinative functionalization can serve as a versatile synthetic handle, leveraging the unique reactivity of the C-F bond. nih.gov
Ester Group Transformations: The methoxycarbonyl (ester) group is a versatile handle for chemical modification. Beyond simple hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, its reactivity could be explored in more complex transformations. youtube.com For instance, amidation reactions, though often slow with esters, could be optimized to produce corresponding amides, which are common motifs in biologically active molecules. youtube.com The electron-withdrawing nature of the ester influences the reactivity of the aromatic ring, a factor that could be exploited in nucleophilic aromatic substitution reactions.
Advanced Characterization Techniques for Complex Mixtures Involving the Compound
The synthesis and derivatization of this compound can lead to complex mixtures containing regioisomers and byproducts. Advanced analytical techniques are crucial for their unambiguous identification and characterization.
Hyphenated Chromatography-Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for separating complex mixtures and identifying individual components based on their mass-to-charge ratio. omicsonline.orgactascientific.comajpaonline.com The coupling of High-Performance Liquid Chromatography (HPLC) with detectors like Photodiode Array (PDA) and MS provides comprehensive data in a single run. ijsrtjournal.com For even greater resolving power, two-dimensional GC coupled with MS (GCxGC-MS) can be employed to separate and identify trace components in highly complex samples. chemijournal.com
Advanced NMR Spectroscopy: While standard 1D NMR (¹H, ¹³C, ¹⁹F) is fundamental, advanced 2D NMR techniques (COSY, HSQC, HMBC) are essential for elucidating the precise connectivity and spatial relationships between atoms, which is critical for distinguishing between isomers. For studying molecular conformation and interactions in solution, Nuclear Overhauser Effect (NOE) experiments are invaluable.
Single-Crystal X-ray Diffraction: The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. acs.orgacs.org Obtaining a crystal structure for this compound or its derivatives would provide precise information on bond lengths, bond angles, and the dihedral angle between the phenyl rings. pku.edu.cntandfonline.com This data is crucial for understanding its solid-state packing, intermolecular interactions, and for validating computational models. researchgate.net
| Technique | Information Provided | Application Area |
| LC-MS/GC-MS | Separation, molecular weight, and fragmentation patterns of components in a mixture. omicsonline.orgajpaonline.com | Purity analysis, byproduct identification, reaction monitoring. |
| 2D NMR Spectroscopy | Atom connectivity, spatial proximity, and structural elucidation. | Isomer differentiation, definitive structure confirmation in solution. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. acs.orgresearchgate.net | Solid-state conformation, validation of computational models. |
Computational Design of Novel Derivatives with Tunable Properties
Computational chemistry provides powerful tools to predict molecular properties and guide the design of new derivatives without costly and time-consuming laboratory synthesis.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties for this compound and its potential derivatives. This includes optimizing molecular geometries, calculating HOMO/LUMO energy levels to predict electronic behavior, and simulating spectroscopic data (NMR, IR, UV-Vis) to aid in experimental characterization. acs.orgacs.org Furthermore, DFT can be used to map the molecular electrostatic potential (MEP), which provides insights into reactive sites and intermolecular interactions. nih.govresearchgate.net
Machine Learning (ML) and AI-Driven Design: A frontier in materials discovery is the use of machine learning to predict the properties of novel compounds. annualreviews.orgrsc.orgnih.gov By training ML models on existing datasets of biphenyl compounds, it may be possible to predict the properties of new, unsynthesized derivatives of this compound with high accuracy. researchgate.netresearchgate.net Generative models, such as variational autoencoders (VAEs), can even propose entirely new structures with desired, user-defined properties, accelerating the discovery of materials for specific applications. nih.gov
Expanded Exploration of Non-Biological Material Applications
The unique combination of a rigid biphenyl core, a polarizable phenol, and an electron-withdrawing fluoro group makes this compound and its derivatives promising candidates for various material applications.
Organic Electronics: Fluorinated aromatic compounds are of great interest for organic electronics. nih.govrsc.org The fluorine atom tends to lower both the HOMO and LUMO energy levels, which can improve electron injection and enhance the material's resistance to oxidative degradation. rsc.org This makes derivatives of this compound potential candidates for use as n-type or ambipolar semiconductors in Organic Field-Effect Transistors (OFETs) or as components in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.govacs.orgresearchgate.net The biphenyl framework itself is a common building block in materials designed for these applications. acs.org
High-Performance Polymers and Liquid Crystals: Biphenyl units are fundamental components of many high-performance polymers and liquid crystals due to their rigidity and thermal stability. rsc.org The specific substitution pattern of this compound could be used to design novel monomers for specialty polymers with tailored thermal, mechanical, and optical properties. Its fluorinated nature could also be exploited in the design of liquid crystalline materials, as fluorine substitution is a known strategy for tuning mesophase behavior. google.com
Nonlinear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer characteristics can exhibit strong nonlinear optical responses. The subject compound possesses electron-donating (phenol) and electron-withdrawing (fluoro, methoxycarbonyl) groups, a classic push-pull system. Further functionalization to enhance this charge-transfer character could lead to new materials for applications in photonics and optical communications.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, and how can they be addressed methodologically?
- Answer : Synthesis requires precise regioselective fluorination and esterification. Fluorination at the 3-position of the phenyl ring can be achieved via electrophilic substitution using Selectfluor® or Balz-Schiemann reactions, but competing side reactions (e.g., di-fluorination) must be minimized by controlling temperature (0–5°C) and stoichiometry . The methoxycarbonyl group is typically introduced via esterification of a carboxylic acid intermediate using thionyl chloride (SOCl₂) followed by methanol. Purification challenges due to polar byproducts necessitate column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to verify fluorine position (δ ~ -110 to -120 ppm for meta-F) and ¹H NMR to confirm ester methyl protons (δ 3.8–3.9 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis for molecular ion [M+H]⁺ (e.g., calculated for C₁₄H₁₁FO₃: 270.0696).
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles to similar fluorophenol derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine, where F···H interactions influence packing) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of the fluorine and ester groups on phenolic OH acidity (pKa prediction). Compare with experimental titration results .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility trends and degradation pathways (e.g., ester hydrolysis under acidic/basic conditions) .
Q. How does the fluorine substituent influence the compound’s spectroscopic and catalytic properties?
- Answer :
- Fluorine’s Electron-Withdrawing Effect : Reduces electron density on the phenol ring, shifting UV-Vis absorption maxima (λmax) to shorter wavelengths (~270 nm vs. ~280 nm for non-fluorinated analogs). Validate via UV-Vis in methanol .
- Catalytic Applications : Fluorine enhances Lewis acidity, making the compound a candidate for asymmetric catalysis. Test in model reactions (e.g., Friedel-Crafts alkylation) and compare turnover rates to non-fluorinated derivatives .
Q. What strategies resolve contradictions in biological activity data for fluorinated phenolic compounds?
- Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays) while normalizing for variables like solvent (DMSO% ≤1% recommended) and cell line specificity .
- Structure-Activity Relationship (SAR) : Substitute the methoxycarbonyl group with other esters (e.g., ethoxy) to isolate electronic vs. steric effects. Use HPLC to monitor metabolic stability in liver microsomes .
Methodological Best Practices
Q. How should researchers handle and store this compound to prevent degradation?
- Answer :
- Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C to avoid ester hydrolysis and photodegradation.
- Handling : Use nitrile gloves and fume hoods due to potential toxicity of fluorophenols (refer to 5-Amino-2-chloro-4-fluorophenol SDS for analogous safety protocols) .
Key Research Gaps
- Limited direct data on This compound necessitates extrapolation from structurally related compounds (e.g., fluorophenols, methoxycarbonyl derivatives). Priority areas include:
- In vivo toxicity profiling (absent in current evidence).
- Catalytic applications in organic synthesis (explore via DFT-guided experiments).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
